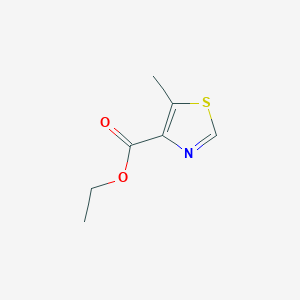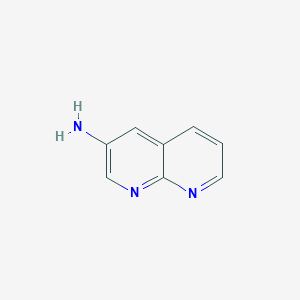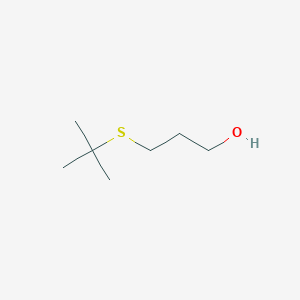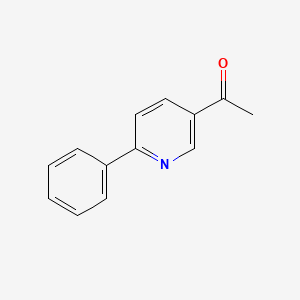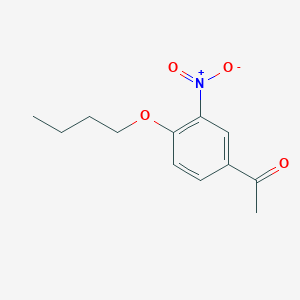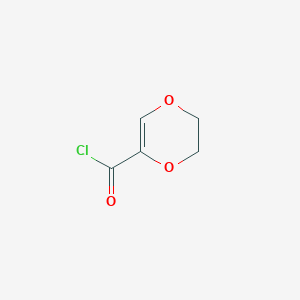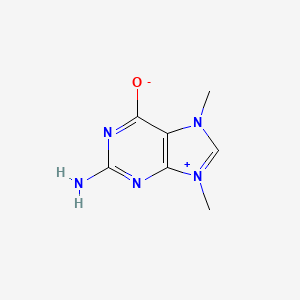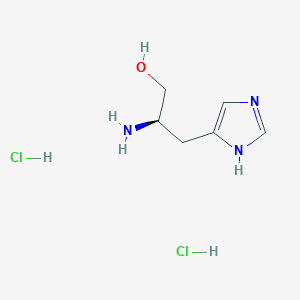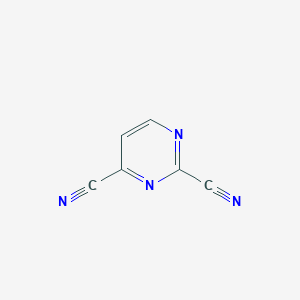
Pyrimidine-2,4-dicarbonitrile
Descripción general
Descripción
Synthesis Analysis
There are several methods for the synthesis of pyrimidines . For instance, a ZnCl2-catalyzed three-component coupling reaction allows the synthesis of various 4,5-disubstituted pyrimidine derivatives in a single step from functionalized enamines, triethyl orthoformate, and ammonium acetate . Another method involves an operationally simple, regioselective reaction of ketones, aldehydes, or esters with amidines in the presence of TEMPO and an in situ prepared recyclable iron (II)-complex .Molecular Structure Analysis
Spectroscopic details on the molecular structure of pyrimidine‑2‑thiones heterocyclic compounds have been studied . Computational spectroscopic analytical items (IR, NMR and UV–Vis) were calculated using the more popular DFT methods and the predicted results were compared with the reported experimental ones .Chemical Reactions Analysis
Pyrimidine derivatives have been synthesized through various chemical reactions . For example, a Cu-catalyzed and 4-HO-TEMPO-mediated [3 + 3] annulation of commercially available amidines with saturated ketones enables an efficient and facile synthesis of structurally important pyrimidines via a cascade reaction of oxidative dehydrogenation/annulation/oxidative aromatization .Aplicaciones Científicas De Investigación
Anti-Inflammatory Applications
- Scientific Field: Pharmacology
- Summary of Application: Pyrimidines display a range of pharmacological effects including anti-inflammatory . Anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
- Methods of Application: The specific methods of application or experimental procedures would depend on the specific pyrimidine derivative and the context of the study .
- Results or Outcomes: Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .
Anticancer Applications
- Scientific Field: Oncology
- Summary of Application: Pyrimidines have found therapeutic applications in anticancer treatments . For example, thiazolopyrimidine derivatives have been studied against human cancer cell lines .
- Methods of Application: The specific methods of application or experimental procedures would depend on the specific pyrimidine derivative and the context of the study .
- Results or Outcomes: Some pyrimidine derivatives have displayed excellent anticancer activity against cell lines, leading to cell death by apoptosis as they inhibited the CDK enzyme .
Antioxidant Applications
- Scientific Field: Biochemistry
- Summary of Application: Pyrimidines, including Pyrimidine-2,4-dicarbonitrile, have been found to exhibit antioxidant effects . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures .
- Methods of Application: The specific methods of application or experimental procedures would depend on the specific pyrimidine derivative and the context of the study .
- Results or Outcomes: Literature studies reveal that a large number of pyrimidines exhibit potent antioxidant effects .
Antimicrobial Applications
- Scientific Field: Microbiology
- Summary of Application: Pyrimidines have been found to exhibit antimicrobial effects . Antimicrobial substances offer a defense against a variety of microorganisms, including bacteria, viruses, fungi, protozoa, and parasites .
- Methods of Application: The specific methods of application or experimental procedures would depend on the specific pyrimidine derivative and the context of the study .
- Results or Outcomes: Some pyrimidine derivatives have displayed excellent antimicrobial activity against a variety of microorganisms .
Antiviral Applications
- Scientific Field: Virology
- Summary of Application: Pyrimidines have been found to exhibit antiviral effects . Antiviral substances offer a defense against a variety of viruses .
- Methods of Application: The specific methods of application or experimental procedures would depend on the specific pyrimidine derivative and the context of the study .
- Results or Outcomes: Some pyrimidine derivatives have displayed excellent antiviral activity against a variety of viruses .
Protein Kinase Inhibitor Applications
- Scientific Field: Biochemistry
- Summary of Application: Pyrimidines and their fused derivatives have been found to exhibit promising protein kinase inhibitory effects, which are essential for controlling cell growth, differentiation, migration, and metabolism .
- Methods of Application: The specific methods of application or experimental procedures would depend on the specific pyrimidine derivative and the context of the study .
- Results or Outcomes: Some pyrimidine derivatives have shown promising anticancer activity through the inhibition of protein kinases .
Direcciones Futuras
Propiedades
IUPAC Name |
pyrimidine-2,4-dicarbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2N4/c7-3-5-1-2-9-6(4-8)10-5/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFSLDGHGVUTAQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1C#N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60506816 | |
| Record name | Pyrimidine-2,4-dicarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60506816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pyrimidine-2,4-dicarbonitrile | |
CAS RN |
75928-84-6 | |
| Record name | Pyrimidine-2,4-dicarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60506816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



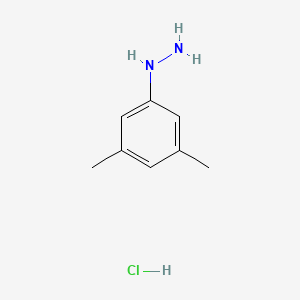
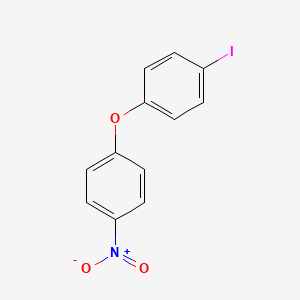
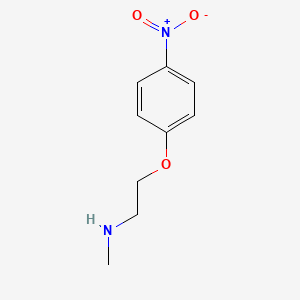
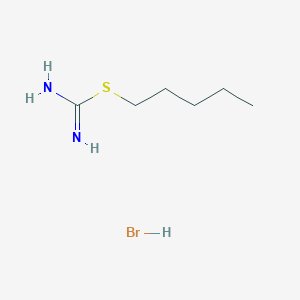
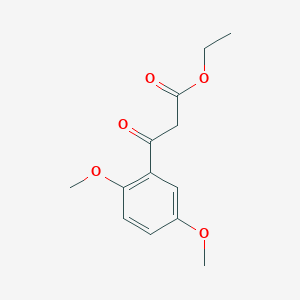
![1-Methyl-1H-imidazo[4,5-b]pyridine](/img/structure/B1315228.png)
